

Application Note & Protocol: Determination of Chlordane Levels in Indoor Air

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Compound of Interest

Compound Name: Chlordane

Cat. No.: B041520

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Introduction

Chlordane, a persistent organochlorine pesticide, was extensively used for termite control in residential and commercial properties until its ban in the late 1980s. Due to its long half-life, **chlordane** can persist in the soil and foundations of buildings, leading to potential long-term indoor air contamination through volatilization. Chronic exposure to **chlordane** has been linked to various adverse health effects, making the accurate determination of its concentration in indoor air a critical aspect of environmental health and safety assessments.

This document provides a comprehensive protocol for the sampling and analysis of **chlordane** in indoor air, intended for use by researchers, environmental scientists, and industrial hygienists. The methodology described herein is a synthesis of established protocols from regulatory agencies such as the U.S. Environmental Protection Agency (EPA), the National Institute for Occupational Safety and Health (NIOSH), and ASTM International. The primary analytical technique detailed is gas chromatography-tandem mass spectrometry (GC/MS/MS), which offers high sensitivity and selectivity for the detection of **chlordane** isomers.

Principle of the Method

This protocol involves the collection of indoor air samples using active sampling through a solid sorbent tube, followed by solvent extraction and analysis by GC/MS/MS. A known volume of indoor air is drawn through a sorbent tube containing a material such as polyurethane foam (PUF), XAD-2, or Chromosorb 102, which effectively traps **chlordane** vapors. The collected **chlordane** is then desorbed from the sorbent using an appropriate solvent (e.g., toluene or

hexane). The resulting extract is concentrated and analyzed by GC/MS/MS in Multiple Reaction Monitoring (MRM) mode to accurately identify and quantify cis-**chlordanes** and trans-**chlordanes**, the primary components of technical **chlordanes**.

Health and Safety Precautions

Chlordane is classified as a probable human carcinogen and is toxic.[1] All handling of **chlordanes** standards and samples should be performed in a well-ventilated laboratory hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All solvents used are flammable and should be handled with care, away from ignition sources. Proper waste disposal procedures for chlorinated pesticides and solvents must be followed in accordance with local, state, and federal regulations.

Experimental Protocols

Air Sampling

4.1.1. Materials and Equipment

- Personal sampling pump capable of operating at a constant flow rate between 0.5 and 5 L/min.
- Sorbent tubes:
 - NIOSH style: Glass tube containing a 100 mg front section and a 50 mg backup section of Chromosorb 102.[2]
 - OSHA style (OVS-2): Glass tube containing a glass fiber filter followed by a 270 mg front section and a 140 mg backup section of XAD-2 resin.[3]
 - EPA TO-10A style: Glass cartridge containing a polyurethane foam (PUF) plug.[4][5]
- Tubing for connecting the sorbent tube to the pump.
- Flowmeter for pump calibration.
- Tripod or stand to hold the sampling train at the desired height (typically breathing zone, 1.2-1.5 meters).

4.1.2. Sampling Procedure

- **Pump Calibration:** Calibrate the personal sampling pump to the desired flow rate (typically 1 L/min) with a representative sorbent tube in line.^{[2][3]}
- **Sample Collection:**
 - Remove the caps from a new sorbent tube immediately before sampling.
 - Connect the backup section of the sorbent tube to the sampling pump with tubing. The front section should be facing the atmosphere.
 - Position the sampler in the desired indoor location, away from direct sources of drafts, heat, or sunlight.
 - Turn on the pump and record the start time and initial flow rate.
 - Sample for a sufficient duration to achieve the desired sample volume (e.g., 120 to 480 liters).^{[2][3]} A typical sampling time is 4 to 8 hours.
 - After sampling, turn off the pump and record the stop time and final flow rate.
- **Sample Handling and Storage:**
 - Immediately after sampling, cap the sorbent tube.
 - Label the tube with a unique sample identifier, date, and location.
 - Store the samples at 4°C until analysis. Samples should be extracted within 14 days of collection.
- **Field Blanks:** At least one field blank should be prepared for each set of samples. A field blank is a sorbent tube that is opened and immediately capped in the sampling environment without any air being drawn through it.

Sample Preparation (Solvent Extraction)

4.2.1. Materials and Equipment

- Glass vials with PTFE-lined caps (e.g., 4 mL or 20 mL).
- Pipettes and pipette tips.
- Toluene or Hexane, pesticide grade.
- Internal standard solution (e.g., p,p'-DDT or pentachloronitrobenzene).
- Vortex mixer or shaker.
- Nitrogen evaporator.

4.2.2. Extraction Procedure

- Carefully break open the sorbent tube and transfer the front and back sorbent sections to separate labeled vials. If using an OVS-2 tube, also transfer the glass fiber filter to the vial with the front section.
- Add a known volume of extraction solvent (e.g., 4 mL of toluene) to each vial.[\[3\]](#)
- Spike each sample, blank, and calibration standard with a known amount of internal standard.
- Cap the vials and agitate for 30 minutes using a vortex mixer or shaker.[\[2\]](#)
- Allow the solid material to settle.
- Carefully transfer an aliquot of the supernatant to a clean autosampler vial for GC/MS/MS analysis. If necessary, the extract can be concentrated under a gentle stream of nitrogen to increase sensitivity.

GC/MS/MS Analysis

4.3.1. Instrumentation

- Gas chromatograph with a split/splitless injector.
- Tandem mass spectrometer (triple quadrupole).

- Autosampler.
- Data acquisition and processing software.

4.3.2. Analytical Conditions

The following are typical GC/MS/MS conditions. These should be optimized for the specific instrument being used.

Parameter	Value
Gas Chromatograph	
Column	30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)
Injection Volume	1-2 µL
Injector Temperature	250 °C
Injection Mode	Splitless
Carrier Gas	Helium
Column Flow	1.0 mL/min (constant flow)
Oven Program	Initial 50°C, hold 1 min, ramp to 125°C at 25°C/min, then to 300°C at 10°C/min, hold 15 min. [6]
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ion Source Temp.	230 °C
Transfer Line Temp.	280 °C
Collision Gas	Argon
Acquisition Mode	Multiple Reaction Monitoring (MRM)

4.3.3. MRM Transitions

The following MRM transitions can be used for the identification and quantification of **chlordanes** isomers. The most intense transition is typically used for quantification, while the others are used for confirmation.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)
trans-Chlordane	374.8	265.9	26
372.8	263.9	28	
cis-Chlordane	374.8	265.9	26
372.8	263.9	28	

Note: These are example transitions and should be optimized for the specific instrument.[6]

Data Presentation and Quality Control

Calibration

A multi-point calibration curve (typically 5-7 points) should be prepared by diluting a certified **chlordanes** standard in the extraction solvent. The calibration range should bracket the expected sample concentrations. The linearity of the calibration curve should be verified ($R^2 > 0.995$).

Quantitative Data Summary

Parameter	Typical Value/Range	Reference
Typical Indoor Air Concentrations		
Homes Treated with Chlordane	0.03 - 2.0 µg/m ³ (can be higher)	[7]
Urban Air (for comparison)	<0.1 - 58 ng/m ³	[8]
Method Performance		
NIOSH 5510 Working Range	0.04 to 1.2 mg/m ³ for a 120-L sample	[2]
OSHA 67 Reliable Quantitation Limit	0.064 µg/m ³ (30.5 ng/sample)	[3]
EPA TO-10A Applicable Range	0.001 to 50 µg/m ³	[4]
Recovery from Sorbent Media	95-100%	[2][3]
Sampling Parameters		
Recommended Flow Rate	0.5 - 1.0 L/min	[2]
Recommended Air Volume	10 - 480 L	[2][3]

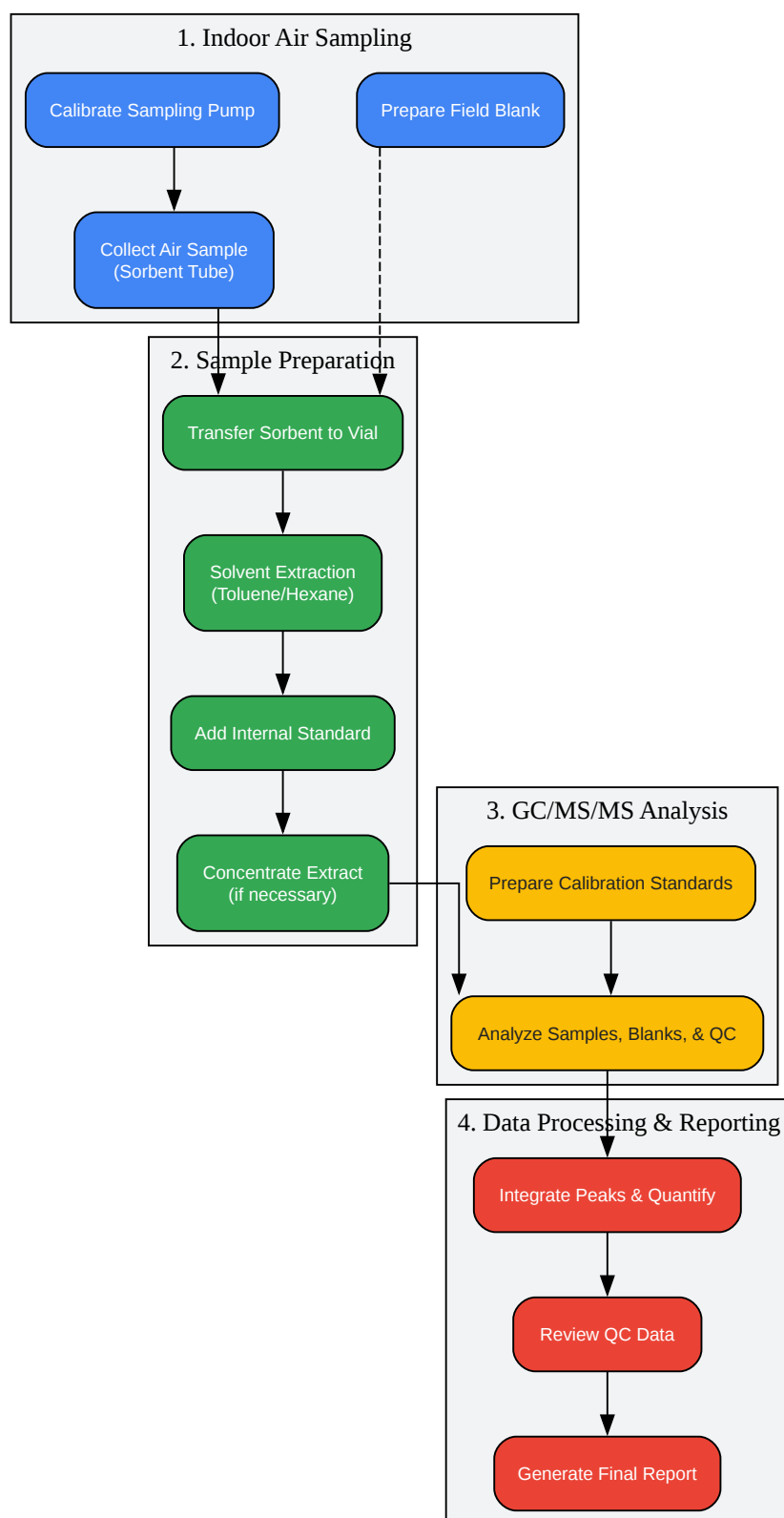
Quality Control

- Field Blanks: Should not contain **chlordane** at a concentration greater than the method detection limit.
- Method Blanks: A laboratory reagent blank should be analyzed with each batch of samples to check for contamination.
- Laboratory Control Samples (LCS): A sorbent tube spiked with a known amount of **chlordane** should be analyzed with each batch. Recovery should be within established laboratory limits (e.g., 70-130%).
- Matrix Spikes/Matrix Spike Duplicates (MS/MSD): A pair of samples should be spiked with a known amount of **chlordane** to assess matrix effects. Relative percent difference (RPD)

between the MS and MSD should be <20%.

- Internal Standards: The recovery of the internal standard in all samples and standards should be within established limits (e.g., 50-150%).

Visualization of Experimental Workflow



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Caption: Workflow for the determination of **chlordane** in indoor air.

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